2-(Pyridazin-3-yl)malononitrile

Description

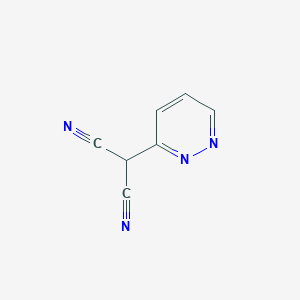

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEYSRKGJZAKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288971 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-64-3 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics in Pyridazinyl Malononitrile Formation

Mechanistic Pathways of Cycloaddition Reactions Relevant to Pyridazine (B1198779) Synthesis

Cycloaddition reactions represent a powerful and versatile strategy for constructing the pyridazine ring. The most prominent among these are inverse electron demand Diels-Alder (IEDDA) reactions, which are particularly effective for synthesizing nitrogen-rich heterocycles.

In a typical IEDDA pathway, an electron-deficient diene (the azadiene) reacts with an electron-rich dienophile. Common azadienes used for pyridazine synthesis include 1,2,3-triazines, 1,2,4-triazines, and 1,2,4,5-tetrazines. nih.govbeilstein-journals.orgorganic-chemistry.org The reaction with an electron-rich dienophile, such as an enamine, ynamine, or silyl (B83357) enol ether, initiates a [4+2] cycloaddition. nih.govorganic-chemistry.orgorganic-chemistry.org This cycloaddition is often followed by a retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule like dinitrogen (N₂) or an amine, to yield the aromatic pyridazine ring. beilstein-journals.orgrsc.org

A well-documented example is the reaction of 1,2,3-triazines with enamines or ynamines. nih.govorganic-chemistry.org The cycloaddition occurs across the N1/C4 positions of the triazine, forming a bicyclic intermediate. This intermediate is unstable and spontaneously loses N₂ to form a dihydropyridazine (B8628806), which then aromatizes to the final pyridazine product. nih.govbeilstein-journals.org Similarly, 1,2,4,5-tetrazines react readily with alkynes in an IEDDA reaction, followed by N₂ elimination, to afford pyridazines, a method noted for its efficiency and predictability. rsc.orgresearchgate.net

Intramolecular [4+2] cycloadditions have also been successfully employed. In these cases, a pyridazine ring bearing a dienophilic side chain, such as an alkyne, undergoes a thermally induced intramolecular IEDDA reaction. For instance, 3-(alkynyloxy)-4-pyridazinecarbonitriles have been shown to cyclize, with the pyridazine ring acting as the diene and the tethered alkyne as the dienophile, to form fused benzonitriles after N₂ elimination. mdpi.com The presence of an electron-withdrawing group, like the cyano function on the pyridazine ring, is often essential for activating the system towards this type of cycloaddition. mdpi.com

Broader [3+n] cycloaddition strategies also contribute to pyridazine synthesis, offering pathways to diverse and highly functionalized derivatives. mdpi.com These reactions involve the addition of a three-atom component system to a dipolarophile, and while varied in their specifics, they underscore the importance of cycloaddition chemistry in accessing this heterocyclic scaffold.

Role of Nucleophilic and Electrophilic Intermediates in Malononitrile-Based Annulations

The formation of the pyridazine ring, especially when incorporating a malononitrile (B47326) moiety, hinges on the interplay between nucleophilic and electrophilic intermediates. Malononitrile itself is a key precursor to potent carbon-based nucleophiles.

Due to the two electron-withdrawing nitrile groups, the methylene (B1212753) protons of malononitrile are highly acidic. In the presence of a base, malononitrile is readily deprotonated to form a stabilized carbanion (a malononitrile anion). This anion is a strong nucleophile and is central to many annulation strategies. For example, in the synthesis of certain pyridazine derivatives, a malononitrile anion can add to an electrophilic center, such as the C-4 position of a 1,2-diazabuta-1,3-diene, initiating a sequence of elimination and cyclization to yield a 6-aminopyridazine derivative. researchgate.net

Another common strategy involves the Knoevenagel condensation of malononitrile with an aldehyde or ketone. This reaction, typically base-catalyzed, forms an electrophilic α,β-unsaturated dinitrile intermediate (an arylidenemalononitrile). researchgate.net This intermediate is then susceptible to attack by a nucleophile. In multicomponent reactions, a separate nucleophile can add to this intermediate via a Michael addition, leading to a more complex acyclic intermediate that subsequently cyclizes to form the heterocyclic ring. researchgate.net

In some syntheses, malononitrile is not the initial nucleophile but is introduced to react with a pre-formed electrophile. For instance, hydrazo derivatives can be fused with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) to yield 6-iminopyridazines. nih.gov This transformation likely proceeds through an intermediate formed from the hydrazo compound that is then attacked by the malononitrile-derived nucleophile.

Enamines are another critical class of nucleophilic intermediates, often generated in situ from a ketone and a secondary amine catalyst like L-proline. beilstein-journals.orgacs.org This electron-rich enamine can then act as the dienophile in an IEDDA reaction with an electron-poor azadiene (e.g., a tetrazine). beilstein-journals.org The catalytic cycle involves the formation of the enamine, its [4+2] cycloaddition with the tetrazine, elimination of N₂, and finally, hydrolysis to release the pyridazine product and regenerate the catalyst. beilstein-journals.org

The table below summarizes the roles of key intermediates in pyridazine-forming reactions.

| Intermediate Type | Role | Formation Method | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Malononitrile Anion | Nucleophile | Base-mediated deprotonation of malononitrile | Addition to electrophilic dienes or other electrophiles | researchgate.net |

| Arylidenemalononitrile | Electrophile | Knoevenagel condensation of malononitrile and an aldehyde | Michael addition by a nucleophile | researchgate.net |

| Enamine | Nucleophile (Dienophile) | Reaction of a ketone/aldehyde with a secondary amine catalyst (e.g., proline) | Inverse Electron Demand Diels-Alder (IEDDA) | beilstein-journals.orgacs.org |

| Bicyclic Cycloaddition Adduct | Unstable Intermediate | [4+2] cycloaddition of an azadiene and a dienophile | Retro-Diels-Alder (e.g., N₂ elimination) | nih.govbeilstein-journals.org |

Investigations into Reaction Kinetics and Rate-Determining Steps for Pyridazinyl Malononitrile Formation

While a definitive kinetic profile for every specific pathway to 2-(pyridazin-3-yl)malononitrile is not exhaustively detailed in the literature, several studies provide significant insights into the reaction rates and rate-influencing factors for analogous pyridazine syntheses.

Kinetic investigations of IEDDA reactions reveal that they can often be slow. The cycloaddition of 1,2,3-triazines with ynamines, for instance, requires heating at 60 °C for several hours, indicating a modest reaction rate. nih.gov In some cases, the initial [4+2] cycloaddition can be slow relative to the subsequent aromatization step. nih.gov The rate is highly dependent on the nature of the reactants. The introduction of C5 substituents on the 1,2,3-triazine (B1214393) ring has been shown to have a remarkable impact on reactivity, in some cases leading to an instantaneous reaction even at low temperatures, although subsequent warming is still required to drive the aromatization and complete the reaction. nih.gov

Intramolecular cycloadditions leading to fused pyridazine systems also exhibit slow kinetics. The thermal cyclization of a 3-(but-2-ynyloxy)-4-pyridazinecarbonitrile required heating in bromobenzene (B47551) at 150°C for 96 hours to reach completion. mdpi.com A structurally similar compound with a terminal methyl group on the alkyne reacted even more slowly, taking 36 days under the same conditions due to steric hindrance. mdpi.com This highlights the profound effect of sterics on the reaction rate. Conversely, constraining the dienophile in a more rigid, favorable conformation can lead to a "pronounced acceleration" of the cycloaddition, demonstrating the importance of pre-organizing the reacting partners. mdpi.com

In multicomponent reactions, the concentration of catalysts and reagents plays a critical role. In a one-pot, three-component synthesis of aminopyridines, it was observed that lowering the reaction temperature from 65 °C to 40 °C slowed the cyclization step, resulting in a lower yield. acs.org Conversely, increasing the concentration of the base catalyst (KOH) restored a faster reaction rate. acs.org

Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to monitor reaction progress over time. In one L-proline-catalyzed reaction between a tetrazine and acetone, approximately 50% conversion to the pyridazine product was observed after 4 hours at room temperature. beilstein-journals.org The failure to detect key bicyclic and dihydropyridazine intermediates suggests that they are short-lived and that their formation or decomposition could be the rate-determining step.

Computational studies using Density Functional Theory (DFT) have provided deeper mechanistic understanding, including the identification of rate-determining steps. For a dearomative [4+2] cycloaddition of a pyridinium (B92312) ion with an enol ether, DFT calculations revealed a stepwise mechanism where the formation of the first C-C bond via the initial transition state was the rate-determining step. nih.gov Such computational approaches are invaluable for elucidating kinetic barriers where experimental measurement is challenging.

The table below summarizes factors influencing the kinetics of pyridazine formation.

| Factor | Observation | Example System | Reference |

|---|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates, but subsequent steps may also be temperature-dependent. | IEDDA of 1,2,3-triazines; Three-component aminopyridine synthesis. | nih.govacs.org |

| Substituents | Electron-withdrawing groups on the diene and electron-donating groups on the dienophile accelerate IEDDA reactions. Steric hindrance slows reactions. | Substituted 1,2,3-triazines; Intramolecular cycloaddition of substituted alkynes. | nih.govmdpi.com |

| Catalyst Concentration | Increasing catalyst (e.g., base) concentration can increase the rate of cyclization. | KOH-catalyzed three-component synthesis of aminopyridines. | acs.org |

| Conformational Rigidity | Pre-organizing the dienophile in a reactive conformation significantly accelerates intramolecular cycloadditions. | Intramolecular cycloaddition of pyridazinecarbonitriles with rigid vs. flexible alkyne chains. | mdpi.com |

Reactivity and Comprehensive Chemical Transformations of 2 Pyridazin 3 Yl Malononitrile Derivatives

Reactivity of the Nitrile Groups Towards Various Nucleophilic and Electrophilic Reagents

The two nitrile groups in 2-(Pyridazin-3-yl)malononitrile are attached to a carbon that is also bonded to an electron-withdrawing pyridazine (B1198779) ring. This electronic arrangement significantly influences their reactivity. The pyridazine heterocycle enhances the electrophilic character of the nitrile carbons, making them susceptible to attack by a variety of nucleophiles.

The nitrile group is a versatile functional group that can undergo numerous transformations. In drug discovery, it is recognized for its ability to act as a bioisostere for other functional groups and for its capacity to form reversible covalent bonds with enzyme residues, such as cysteine or serine, through the formation of thioimidate or imidate adducts, respectively. nih.gov The reactivity of nitriles toward nucleophiles like cysteine is heightened when attached to electron-withdrawing heteroaromatic rings. nih.gov

Common transformations of the nitrile groups in similar systems include:

Hydrolysis: In the presence of acid or base, the nitrile groups can be hydrolyzed to form amides and subsequently carboxylic acids. This provides a pathway to convert the dinitrile into a diacid or an amido-acid derivative.

Reduction: The nitrile groups can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is fundamental for introducing basic nitrogen centers.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbons to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: Nitriles can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

The table below summarizes the potential reactivity of the nitrile groups based on established chemical principles.

| Reagent Type | Example Reagent(s) | Product Functional Group(s) |

| Nucleophiles | H₂O (H⁺ or OH⁻) | Amide, Carboxylic Acid |

| Alcohols (H⁺) | Imidates, Esters (after hydrolysis) | |

| Amines | Amidines | |

| Thiols (e.g., Cysteine) | Thioimidates | |

| Grignard Reagents (R-MgX) | Ketones (after hydrolysis) | |

| Azide (e.g., NaN₃) | Tetrazoles | |

| Reducing Agents | LiAlH₄, H₂/Catalyst | Primary Amines |

Functionalization and Modification of the Pyridazine Heterocycle

A general strategy for functionalizing pyridazines involves a directed ortho-metalation (DoM) protocol, which can be followed by boronation to create pyridazinylboronic acids or esters. nih.gov These intermediates are highly versatile in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl and heteroaryl substituents. nih.govorgsyn.org While these reactions can be very effective, competing protodeboronation can sometimes be an issue. nih.gov

Key functionalization strategies include:

Palladium-Catalyzed Cross-Coupling: Reacting a halogenated pyridazine precursor with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling) to form new carbon-carbon bonds. nih.govorgsyn.org

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of leaving groups (e.g., halogens) by nucleophiles such as amines, alkoxides, or thiolates.

N-Alkylation/N-Arylation: The nitrogen atoms of the pyridazine ring can be alkylated or arylated, although this is less common for the parent pyridazine and more relevant for pyridazinone derivatives. nih.gov

The following table details common functionalization reactions for the pyridazine ring.

| Reaction Type | Reagents | Position of Functionalization | Typical Substituents Introduced |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst | C-4, C-5, or C-6 (from halo-pyridazine) | Aryl, Heteroaryl groups |

| Stille Coupling | Aryl/Heteroaryl Stannane, Pd Catalyst | C-4, C-5, or C-6 (from halo-pyridazine) | Aryl, Heteroaryl groups |

| Negishi Coupling | Organozinc Halide, Pd Catalyst | C-4, C-5, or C-6 (from halo-pyridazine) | Alkyl, Aryl groups |

| SₙAr | Amines, Alkoxides, Thiols | Electron-deficient positions (e.g., C-6 in 3-chloropyridazine) | Amino, Alkoxy, Thioether groups |

Derivatization via Michael Addition Reactions Involving Pyridazinyl Malononitriles

The malononitrile (B47326) unit of this compound contains a highly acidic methylene (B1212753) group (CH₂) flanked by two powerful electron-withdrawing nitrile groups. This makes the methylene protons readily removable by a base, generating a stabilized carbanion. This carbanion is an excellent nucleophile (a Michael donor) for 1,4-conjugate addition reactions, famously known as the Michael addition. nih.gov

The reaction involves the addition of the pyridazinyl malononitrile carbanion to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.gov This reaction is a powerful tool for carbon-carbon bond formation. Asymmetric versions of the Michael addition of malononitrile to acceptors like chalcones have been developed, achieving high enantioselectivity using chiral organocatalysts. rsc.orgmdpi.com

The general mechanism proceeds as follows:

Deprotonation of the active methylene group of this compound by a base.

Nucleophilic attack of the resulting carbanion on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final adduct.

This methodology allows for the synthesis of a diverse array of complex molecules with new stereocenters.

| Michael Acceptor Class | Example Acceptor | General Product Structure |

| α,β-Unsaturated Ketones | Chalcone (1,3-Diphenyl-2-propen-1-one) | γ-Dicyano Ketones |

| α,β-Unsaturated Esters | Ethyl Acrylate | Glutaronitrile Esters |

| Nitroalkenes | β-Nitrostyrene | γ-Nitro-α,α-dicyano Alkanes |

| α,β-Unsaturated Nitriles | Acrylonitrile | Substituted Pimelonitrile |

Transformations Leading to Novel Fused Azines and Other Complex Heterocyclic Frameworks

This compound is a premier starting material for the synthesis of fused heterocyclic systems, particularly those containing multiple nitrogen atoms (fused azines). The inherent reactivity of both the pyridazine ring and the dinitrile functional group can be strategically exploited to construct complex polycyclic frameworks through intramolecular or intermolecular cyclization reactions. nih.govnih.gov

Malononitrile and its derivatives are celebrated reagents in multicomponent reactions (MCRs), which allow for the rapid assembly of diverse heterocyclic structures from simple starting materials. nih.govresearchgate.net By reacting this compound with various bifunctional reagents, a wide range of fused systems can be accessed. For example, reactions with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can generate enaminonitrile intermediates, which are versatile precursors for fused pyrimidines like azolo[1,5-a]pyrimidines. nih.gov Other transformations can lead to the formation of pyridopyridazines, pyrazolopyridines, and 1,8-naphthyridines. nih.govnih.gov

These complex heterocyclic frameworks are of significant interest in medicinal chemistry and materials science.

| Reactant(s) | Resulting Fused System | Reference Reaction Type |

| Malononitrile Dimer | Pyrido[2,3-c]pyridazine | Reaction with arylazo precursor nih.gov |

| Aminoazoles (with enaminone intermediate) | Azolo[1,5-a]pyrimidines | Condensation/Cyclization nih.gov |

| Cyanoacetic Acid (with aminopyridine intermediate) | 1,8-Naphthyridine | Condensation/Cyclization nih.gov |

| Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazine | Reaction with a suitable precursor |

| Guanidine / Amidines | Pyrimido[4,5-c]pyridazine | Condensation with dinitrile |

Exploration of Biological Activities and Pharmacological Relevance of Pyridazinyl Malononitriles

Antimicrobial Activity Profile and Structure-Activity Relationship (SAR) Studies

Pyridazine (B1198779) derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govnih.govresearchgate.net The introduction of a malononitrile (B47326) moiety can further enhance these properties, leading to potent antibacterial and antifungal agents.

Several studies have highlighted the antibacterial potential of pyridazine-containing compounds. For instance, certain pyridazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Thieno[2,3-c]pyridazine derivatives, for example, have been synthesized and tested for their antibacterial effects. researchgate.netscilit.comresearchgate.net

The structure-activity relationship (SAR) of these compounds is crucial for optimizing their antibacterial efficacy. For example, the nature and position of substituents on the pyridazine ring can significantly influence activity. nih.gov Some studies have shown that specific substitutions can lead to potent activity against multidrug-resistant strains like MRSA. nih.gov The mechanism of action for many of these compounds is still under investigation, but some are believed to work by inhibiting essential bacterial processes. nih.govacs.org

Interactive Table: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound Type | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VISA, VRSA, VRE) | Potent (2–16 mg/L) | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong | nih.gov |

| Pyridine-based organic salts | S. aureus, E. coli | Moderate | nih.gov |

Note: This table is for illustrative purposes and includes a range of pyridazine-related compounds to demonstrate the broader potential of this chemical class.

Pyridazinone derivatives have also been investigated for their antifungal properties. figshare.com For example, novel pyridazin-3(2H)-one derivatives have been synthesized and evaluated against various fungi, with some compounds showing spectacular results. figshare.com The antifungal activity is also dependent on the specific chemical structure of the derivatives. figshare.com Malononitrile derivatives, in general, have been recognized for their fungicidal activity. nih.govresearchgate.net

Anti-inflammatory Investigations and Cyclooxygenase (COX) Enzyme Inhibition Pathways

Pyridazinone derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.govresearchgate.netnih.govjscimedcentral.comnih.gov A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. jscimedcentral.comnih.gov

Several pyridazinone derivatives have been developed as selective COX-2 inhibitors, which offers the potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govcu.edu.egnih.gov The pyridazinone core has been identified as an excellent template for designing such selective inhibitors. nih.gov Structure-activity relationship studies have shown that substitutions on the phenyl ring attached to the pyridazinone core can significantly impact COX-2 inhibitory potency and selectivity. cu.edu.eg For instance, the presence of two methoxy (B1213986) groups at the para and meta positions of the phenyl ring has been shown to highly enhance COX-2 activity. cu.edu.eg

Interactive Table: COX-2 Inhibitory Activity of Pyridazinone Derivatives

| Compound | IC50 (COX-2) | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| Pyridazinone 3g (di-methoxy substituted) | Potent (nano-molar range) | High | cu.edu.eg |

| Pyridazinone 3e (methoxy substituted) | Decreased potency | - | cu.edu.eg |

| Pyridazinone 3f (N-dimethylamino substituted) | Decreased potency | - | cu.edu.eg |

Note: This table highlights the influence of substituents on the anti-inflammatory activity of pyridazinone derivatives.

Anticancer Research and Cell Line Studies

The anticancer potential of pyridazinone derivatives is an active area of research. nih.govnih.govresearchgate.netnih.gov These compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.net

One study identified a pyridazinone derivative, referred to as Pyr-1, which showed potent cytotoxicity against 22 human cancer cell lines, with particular selectivity for leukemia, breast, and lung cancer cells. nih.govnih.govresearchgate.net The proposed mechanism of action for Pyr-1 involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and impairment of proteasome activity. nih.govnih.gov

Furthermore, other pyridazine-based compounds have been designed as inhibitors of key signaling pathways in cancer, such as the epidermal growth factor receptor (EGFR) pathway. nih.govrsc.org Some pyrimidine-5-carbonitrile derivatives, which share structural similarities with pyridazinyl malononitriles, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. rsc.org

Interactive Table: Anticancer Activity of Pyridazine Derivatives

| Compound/Derivative Type | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Pyr-1 (pyridazinone derivative) | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Apoptosis induction, ROS generation, proteasome inhibition | nih.govnih.govresearchgate.net |

| Pyrimidine-5-carbonitrile derivatives | Colorectal (HCT-116), Hepatocellular (HepG-2), Breast (MCF-7), Lung (A549) | EGFR inhibition | rsc.org |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Prostate (PC-3), Colorectal (HCT-116), Breast (MCF-7), Lung (A-549) | EGFR inhibition | nih.gov |

Other Identified Biological Activities and Putative Cellular Target Identification

Beyond the activities detailed above, pyridazine derivatives have been associated with a wide array of other biological effects, including antiviral, cardiovascular, and anticonvulsant properties. nih.govnih.govresearchgate.net The versatility of the pyridazine scaffold allows for the development of compounds targeting various cellular pathways. nih.gov

For instance, some pyridazinone derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Others have been investigated as inhibitors of signal transducer and activator of transcription 3 (STAT3), a protein implicated in cancer and inflammatory diseases. nih.gov The malononitrile group itself is a versatile chemical moiety used in the synthesis of various biologically active compounds. researchgate.net

The identification of specific cellular targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents. acs.orgnih.gov Molecular docking studies are often employed to predict the binding of these compounds to their target proteins, providing insights into the structure-activity relationships. nih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 2 Pyridazin 3 Yl Malononitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels.

Detailed research findings on related pyridazine (B1198779) derivatives demonstrate the utility of DFT. For instance, studies on π-conjugated pyridazine and thiophene (B33073) heterocycles have used DFT to understand their conformation, electronic structure, and nonlinear optical properties. mdpi.com Similarly, DFT has been employed to investigate the corrosion inhibition potential of pyridazine derivatives on mild steel by calculating various quantum chemical parameters. gsconlinepress.comgsconlinepress.com

Key parameters calculated using DFT that help in predicting the properties of a molecule like 2-(Pyridazin-3-yl)malononitrile include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons, indicating potential as a corrosion inhibitor or in other electron-transfer processes. gsconlinepress.comgsconlinepress.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to accept electrons. gsconlinepress.comgsconlinepress.com

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. gsconlinepress.comgsconlinepress.com

Global Hardness (η) and Softness (S): These parameters also describe the reactivity of a molecule. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. gsconlinepress.comgsconlinepress.com

The table below, based on data from studies on related pyridazine derivatives, illustrates the type of information that DFT calculations can provide.

| Parameter | Description | Typical Application |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |

| Hardness (η) | Resistance to deformation of electron cloud | Characterizes molecular stability |

| Softness (S) | Reciprocal of hardness | Characterizes molecular reactivity |

For this compound, DFT calculations would be invaluable in elucidating its electronic properties, predicting its stability, and guiding the synthesis of derivatives with tailored characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable three-dimensional arrangements (conformations) of the molecule in different environments.

Analyze Intermolecular Interactions: Understand how the molecule interacts with surrounding solvent molecules or with amino acid residues in the active site of a protein. This can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that are crucial for molecular recognition. nih.gov

Predict Binding Free Energies: In conjunction with other methods, MD simulations can be used to estimate the strength of the interaction between the molecule and a biological target.

Ligand-Receptor Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing the binding mode of a potential drug molecule.

In the context of this compound, molecular docking could be used to predict its potential as an inhibitor of various enzymes or as a ligand for different receptors. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking program to place the ligand in the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Evaluating the different poses of the ligand based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions.

Studies on related pyridazine derivatives have successfully used molecular docking to investigate their potential as antibacterial agents, anticancer agents, and inhibitors of various enzymes. mdpi.commdpi.comfigshare.commdpi.comnih.gov For example, docking studies have been used to understand how pyridazinone derivatives bind to bacterial proteins or how other heterocyclic compounds containing pyran and pyrazole (B372694) moieties interact with the active site of cyclooxygenase-2 (COX-2). mdpi.commdpi.com

The following table presents hypothetical docking results for a compound like this compound against a generic kinase target, illustrating the type of data generated.

| Parameter | Description |

| Docking Score (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. |

| Hydrogen Bonds | Identifies specific hydrogen bond interactions between the ligand and receptor. |

| Hydrophobic Interactions | Shows non-polar interactions contributing to binding. |

| π-π Stacking | Indicates stacking interactions between aromatic rings of the ligand and receptor. |

These predictions can then be used to guide the synthesis and biological evaluation of the compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Biological Activity Prediction

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. One of the key applications of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the biological activity.

QSAR studies have been conducted on various pyridazine derivatives to predict their vasorelaxant activity, corrosion inhibition properties, and anticancer effects. nih.govnih.govmdpi.com For example, a statistically significant QSAR model was developed for a series of novel pyridazine derivatives to predict their vasorelaxant activity. nih.gov This model could then be used to predict the activity of new, unsynthesized pyridazine compounds.

The general form of a QSAR equation is:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where:

Activity is the biological activity of the compound.

D1, D2, ..., Dn are the molecular descriptors.

c0, c1, c2, ..., cn are the coefficients determined from the statistical analysis.

The development of a QSAR model for a series of compounds including this compound could accelerate the discovery of new derivatives with enhanced biological activity.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Pyridazinyl Malononitriles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 2-(Pyridazin-3-yl)malononitrile, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution. The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the pyridazine (B1198779) ring would appear in the aromatic region, with their specific chemical shifts and coupling constants (J-values) being characteristic of their positions relative to the nitrogen atoms and the malononitrile (B47326) substituent. nih.gov The methine proton of the malononitrile group would likely appear as a singlet further downfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous pyridazine and malononitrile derivatives. nih.govresearchgate.netrsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine H-4 | 7.8 - 8.2 | 128.0 - 132.0 |

| Pyridazine H-5 | 7.6 - 7.9 | 133.0 - 137.0 |

| Pyridazine H-6 | 9.1 - 9.4 | 150.0 - 154.0 |

| Malononitrile CH | 7.5 - 8.0 | 80.0 - 85.0 |

| Pyridazine C-3 | - | 155.0 - 160.0 |

| Pyridazine C-4 | - | 128.0 - 132.0 |

| Pyridazine C-5 | - | 133.0 - 137.0 |

| Pyridazine C-6 | - | 150.0 - 154.0 |

| Malononitrile C=C | - | 158.0 - 162.0 |

| Malononitrile CN | - | 112.0 - 115.0 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy, thereby confirming its molecular formula, and to deduce structural information from its fragmentation patterns. rsc.org

For this compound (C₇H₄N₄), High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₇H₄N₄ is 156.0436. The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at this m/z value in the mass spectrum would confirm the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions and study their fragmentation. nuph.edu.uamdpi.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Likely fragmentation pathways for this compound would involve the cleavage of the molecule at its weakest points. Common fragmentation patterns for related nitrogen heterocycles include the loss of small, stable molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂). sapub.org The pyridazine ring itself can undergo characteristic ring-opening and fragmentation processes.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Proposed Formula | Predicted m/z |

| [M]⁺ | C₇H₄N₄ | 156 |

| [M-HCN]⁺ | C₆H₃N₃ | 129 |

| [M-N₂]⁺ | C₇H₄N₂ | 128 |

| [C₅H₃N₂]⁺ | C₅H₃N₂ | 91 |

| [C₄H₃N]⁺ | C₄H₃N | 65 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound, as different types of bonds (e.g., C=O, N-H, C≡N) vibrate at characteristic frequencies.

The IR and Raman spectra of this compound would display several key absorption bands confirming its structure. The most prominent and diagnostically important feature would be the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the 2220-2240 cm⁻¹ region. biointerfaceresearch.comchemicalbook.com

The aromatic pyridazine ring would give rise to a series of bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C=C bond of the malononitrile linker would also show a stretching vibration in this region. C-H bending vibrations (both in-plane and out-of-plane) would be visible at lower frequencies, providing further structural confirmation. Comparing the experimental IR and Raman spectra with theoretical calculations based on Density Functional Theory (DFT) can aid in the precise assignment of all vibrational modes. biointerfaceresearch.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 |

X-ray Crystallography for Solid-State Absolute Structure Determination and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the absolute structure of a compound in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

An X-ray crystallographic analysis of this compound would definitively confirm the connectivity of the atoms and the planarity of the pyridazine and malononitrile moieties. It would reveal crucial conformational details, such as the dihedral angle between the plane of the pyridazine ring and the plane of the C=C(CN)₂ group. In similar structures, this linkage can exhibit some rotational freedom, but crystal packing forces often favor a near-planar conformation to maximize conjugation. mdpi.com

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. For instance, the nitrogen atoms of the pyridazine ring and nitrile groups could act as hydrogen bond acceptors, potentially forming dimers or extended networks in the crystal lattice. researchgate.netnih.gov This information is critical for understanding the solid-state properties of the material.

Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided | Example from Analogous Structures |

| Bond Lengths | Confirms bond orders (e.g., C=C, C≡N). | C≡N: ~1.14 Å; Aromatic C-C: ~1.39 Å |

| Bond Angles | Reveals geometry and hybridization of atoms. | Angles around sp² carbons ~120° |

| Torsion Angles | Defines the 3D conformation and planarity. | Dihedral angle between the two ring systems. |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. | e.g., a, b, c, α, β, γ values. mdpi.com |

| Intermolecular Interactions | Shows how molecules pack in the solid state. | Potential N-H···N hydrogen bonding, π-stacking. nih.gov |

Potential Applications Beyond Medicinal Chemistry and Future Research Trajectories

While the pyridazine (B1198779) nucleus is a prominent scaffold in medicinal chemistry, its unique electronic and structural properties, particularly when combined with the malononitrile (B47326) group, open avenues for a diverse range of applications in other scientific fields. This section explores the potential of 2-(Pyridazin-3-yl)malononitrile and related pyridazine compounds in materials science, catalysis, and photochemistry, and discusses future research directions.

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyridazin-3-yl)malononitrile derivatives?

Methodological Answer: The synthesis of malononitrile derivatives typically involves Knoevenagel condensation , where an aldehyde or ketone reacts with malononitrile under catalytic conditions. Key methodologies include:

- ZIF-8 or Fe₃O₄@ZIF-8 Catalysis : These metal-organic frameworks (MOFs) enable efficient room-temperature reactions with high yields (e.g., 94–98% for benzylidene derivatives) .

- Phosphorus Pentoxide in Ethanol : A traditional approach using P₂O₅ as a dehydrating agent, yielding crystalline products (e.g., 68% yield for 4-methylbenzylidene derivatives) .

- Piperidine/DIPEA as Base Catalysts : Piperidine may cause nucleophilic side reactions (e.g., adduct formation), while DIPEA avoids such issues in push-pull dye synthesis .

Table 1: Comparison of Synthetic Methods

Q. What spectroscopic and structural characterization techniques are critical for analyzing this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2210 cm⁻¹) and ketone/enol tautomers (1650–1700 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms substituent environments (e.g., aromatic protons at δ 7.13 ppm ).

- X-ray Crystallography : Resolves planar molecular geometries and hydrogen-bonding networks (e.g., C–H···N interactions in crystal packing) .

- IR-LD Spectroscopy : Assigns IR bands in oriented samples (e.g., nematic liquid crystal suspensions) for structural elucidation .

Table 2: Key Spectral Data

Advanced Research Questions

Q. How can researchers optimize charge-transfer transitions in this compound derivatives for nonlinear optical (NLO) applications?

Methodological Answer: Charge-transfer efficiency depends on π-conjugation extension and planarity :

- Substituent Engineering : Electron-withdrawing groups (e.g., –CN, –F) enhance acceptor strength, as seen in IC/2FIC moieties .

- Conformational Rigidity : Fused-ring systems (e.g., thieno[3,2-b]thiophene) reduce rotational disorder, improving NLO response .

- Experimental Validation : UV-Vis and DFT calculations correlate absorption maxima (λₐᵦₛ) with HOMO-LUMO gaps (e.g., λₐᵦₛ > 450 nm for extended conjugation) .

Q. How can unexpected nucleophilic side reactions during Knoevenagel condensations be mitigated?

Methodological Answer:

- Catalyst Selection : Avoid nucleophilic bases (e.g., piperidine) in favor of non-nucleophilic alternatives like DIPEA, which prevents adduct formation with electron-deficient acceptors .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. For example, in the synthesis of PP1/PP2 dyes, switching to DIPEA eliminated piperidine adducts .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) reduce nucleophilicity of byproducts .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for malononitrile derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Compare X-ray-derived bond lengths (e.g., C–C≡N ~1.45 Å ) with DFT-optimized geometries.

- Hydrogen Bonding Analysis : Crystallography identifies stabilizing interactions (e.g., C–H···N) that may explain discrepancies in solution-state NMR .

- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR or computational modeling .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Methodological Answer:

- Michael Acceptor Design : The α,β-unsaturated nitrile system enables covalent binding to biological targets (e.g., tyrosine kinase inhibition ).

- Anticancer Activity : Pyrazolo-pyrimidine derivatives with malononitrile moieties show cytotoxicity via apoptosis induction (IC₅₀ <10 µM in carcinoma cells) .

- SAR Studies : Substituents at the pyridazin-3-yl position modulate solubility and target affinity (e.g., –OCH₃ improves membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.